Sodium malate

概述

描述

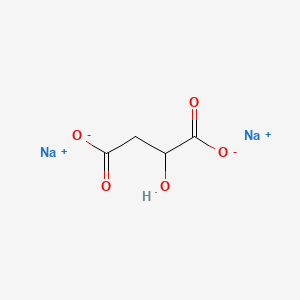

Sodium malate is a compound with the chemical formula C4H4Na2O5. It is the sodium salt of malic acid, a naturally occurring substance found in many fruits. This compound is commonly used as a food additive, where it functions as an acidity regulator and flavoring agent. It is known for its ability to enhance the taste of food and beverages, making them more palatable .

准备方法

Synthetic Routes and Reaction Conditions: Sodium malate can be synthesized by reacting malic acid with sodium hydroxide. The reaction typically involves dissolving malic acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to obtain this compound in crystalline form .

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing malic acid with sodium carbonate or sodium bicarbonate. The reaction is carried out in large reactors, and the product is subsequently purified and crystallized. This method ensures high purity and yield, making it suitable for large-scale production .

化学反应分析

Types of Reactions: Sodium malate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce oxaloacetate, an important intermediate in the citric acid cycle.

Reduction: It can be reduced to form malic acid.

Substitution: this compound can participate in substitution reactions where the sodium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various metal salts can be used to replace sodium ions.

Major Products Formed:

Oxidation: Oxaloacetate

Reduction: Malic acid

Substitution: Corresponding metal malates

科学研究应用

Food Industry Applications

Sodium malate serves multiple functions in the food sector:

- Flavoring Agent : It enhances the taste of processed foods and is commonly used in confectionery products.

- pH Regulator : this compound helps maintain the desired acidity levels in food products, which is crucial for flavor and preservation.

- Shelf Life Extension : Its use contributes to prolonging the shelf life of various food items by preventing spoilage.

Market Insights

The global market for this compound in the food industry is growing due to increasing consumer demand for processed foods. The European region leads in consumption, driven by a robust confectionery market .

Cosmetic Industry Applications

In cosmetics, this compound is valued for its:

- pH Adjusting Properties : It helps stabilize formulations, ensuring that products maintain their intended texture and effectiveness.

- Skin Conditioning Agent : this compound acts as a humectant, drawing moisture to the skin and providing anti-aging benefits.

Safety Assessments

Recent safety assessments indicate that this compound is safe for use in cosmetic formulations at specified concentrations. It is utilized in nearly 50 different cosmetic products .

Pharmaceutical Applications

This compound has shown promising results in reducing toxicity associated with chemotherapy agents:

- Reduction of Cisplatin Toxicity : Research indicates that this compound can significantly mitigate nephrotoxicity and hepatotoxicity caused by cisplatin—a common chemotherapeutic drug—without compromising its antitumor efficacy .

Case Study

In a study involving mice treated with cisplatin, oral administration of this compound reduced various toxicity markers back to control levels while maintaining therapeutic effects against cancer cells .

Research Applications

This compound's role extends into scientific research, particularly in studies involving organic acids and their salts:

- Electrodialysis Studies : this compound has been investigated for its potential in producing monoprotic, diprotic, and triprotic organic acids through electrodialysis techniques . This research highlights its versatility as a chemical compound.

Summary Table: Applications of this compound

| Industry | Application | Benefits |

|---|---|---|

| Food | Flavoring Agent | Enhances taste; extends shelf life |

| pH Regulator | Maintains acidity; improves preservation | |

| Cosmetics | pH Adjuster | Stabilizes formulations; enhances texture |

| Skin Conditioning Agent | Provides moisture; anti-aging benefits | |

| Pharmaceuticals | Toxicity Reduction | Mitigates side effects of chemotherapy drugs |

| Research | Organic Acid Production | Used in electrodialysis studies |

作用机制

Sodium malate exerts its effects primarily through its role in the citric acid cycle. It acts as an intermediate in the cycle, facilitating the conversion of carbohydrates into energy. The compound interacts with enzymes such as malate dehydrogenase, which catalyzes the conversion of malate to oxaloacetate. This process is essential for the production of adenosine triphosphate (ATP), the primary energy currency of cells .

相似化合物的比较

Sodium citrate: Another sodium salt used as a buffering agent and acidity regulator.

Sodium succinate: Used in similar applications but has different metabolic pathways.

Sodium fumarate: Also involved in the citric acid cycle but differs in its specific role and reactivity.

Uniqueness: Sodium malate is unique due to its specific role in the citric acid cycle and its ability to enhance the flavor of food and beverages. Unlike sodium citrate, which is primarily used for its buffering capacity, this compound also contributes to the taste profile of products. Additionally, its involvement in cellular metabolism makes it a valuable compound in both biological and industrial applications .

生物活性

Sodium malate, the sodium salt of malic acid, is a compound that has garnered attention for its diverse biological activities. It plays significant roles in various physiological processes, including metabolic pathways, skin health, and potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

This compound is a dicarboxylic acid salt with the chemical formula . It is characterized by its ability to act as a humectant and pH adjuster in cosmetic formulations, as well as its role in metabolic processes in plants and animals.

Metabolic Role

This compound is integral to the tricarboxylic acid (TCA) cycle, which is crucial for energy production in aerobic organisms. It serves as an intermediate that facilitates cellular respiration and energy metabolism. The compound can enhance the bioavailability of other nutrients and may influence metabolic rates.

Table 1: Role of this compound in Metabolism

| Function | Description |

|---|---|

| Energy Production | Acts as an intermediate in the TCA cycle |

| Nutrient Bioavailability | Enhances absorption of other nutrients |

| Metabolic Regulation | Influences metabolic pathways and energy expenditure |

Effects on Plant Physiology

Recent studies have highlighted this compound's role in plant physiology, particularly in enhancing tolerance to heavy metals. A study demonstrated that the protein kinase MdSOS2L1 phosphorylates a malate transporter (MdALMT14), promoting malate excretion from roots to mitigate cadmium uptake. This mechanism suggests that this compound can be utilized in agricultural practices to improve crop resilience against environmental stressors.

Case Study: Cadmium Tolerance in Apple Plants

- Objective : To investigate the role of this compound in enhancing cadmium tolerance.

- Methodology : Transgenic apple plants were analyzed for their ability to excrete malate under cadmium stress.

- Findings : Enhanced expression of MdALMT14 led to increased malate excretion and reduced cadmium accumulation in roots, demonstrating a protective mechanism facilitated by this compound .

Dermatological Applications

This compound is widely used in cosmetic formulations due to its skin conditioning properties. As an alpha-hydroxy acid (AHA), it contributes to skin exfoliation and hydration. Research indicates that this compound can enhance collagen synthesis and improve skin texture by promoting cellular turnover.

Table 2: Dermatological Benefits of this compound

| Benefit | Mechanism |

|---|---|

| Exfoliation | Promotes shedding of dead skin cells |

| Hydration | Acts as a humectant, attracting moisture |

| Collagen Synthesis | Stimulates fibroblast activity for improved elasticity |

Safety Assessment

The safety of this compound has been evaluated in various studies. According to the Cosmetic Ingredient Review (CIR), this compound is considered safe for use as a pH adjuster and skin conditioning agent when used within established concentration limits. However, further research is needed to fully understand its safety profile for other applications .

属性

IUPAC Name |

disodium;2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUMTJGUQUYPIV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6915-15-7 (Parent) | |

| Record name | Sodium malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046831 | |

| Record name | Disodium 2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder or lumps | |

| Record name | SODIUM MALATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Freely soluble in water | |

| Record name | SODIUM MALATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

676-46-0, 22798-10-3 | |

| Record name | Sodium malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | disodium malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFF9N315F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。